molecular formula C9H11NO3S B13573000 2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one

2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one

Cat. No.: B13573000
M. Wt: 213.26 g/mol
InChI Key: OWPARQZTGKAEHI-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one is a ketone derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 3-position of the phenyl ring and an amino (-NH₂) group at the α-carbon of the ketone. Structural analogs of this compound, particularly those with methylsulfonyl or related substituents, demonstrate diverse physicochemical properties and bioactivity, making them valuable for drug discovery and material science applications.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-amino-1-(3-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H11NO3S/c1-14(12,13)8-4-2-3-7(5-8)9(11)6-10/h2-5H,6,10H2,1H3

InChI Key

OWPARQZTGKAEHI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. This reaction proceeds under mild conditions, often in the presence of a base such as potassium carbonate, to yield the desired product . The reaction can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme by binding to its active site. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s sulfonyl group plays a crucial role in forming hydrogen bonds with the active site of the enzyme .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one, highlighting variations in substituents, physical properties, and synthetic yields:

Compound Name Substituents Physical State Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Spectral Data (LC-MS/IR) Reference
This compound 3-SO₂CH₃, α-NH₂ Discontinued N/A N/A ~197.24* N/A
2-((4-Chlorophenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3c) 4-SO₂CH₃, 4-Cl, α-NH-C₆H₄Cl Yellow powder 171–173 87 322.78 LC-MS: [M-H]⁻ 322; IR: C=O, SO₂ peaks
1-(4-(Methylsulfonyl)phenyl)-2-(p-tolylamino)ethan-1-one (3d) 4-SO₂CH₃, 4-CH₃, α-NH-C₆H₄CH₃ Yellow powder 153–154 86 302.36 LC-MS: [M-H]⁻ 302; IR: C=O, SO₂ peaks
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e) 4-SO₂CH₃, 4-OCH₃, α-NH-C₆H₄OCH₃ Dark yellow powder 149–151 81 318.36 LC-MS: [M-H]⁻ 318; IR: C=O, SO₂ peaks
2-Amino-1-(4-(3-methoxyphenyl)piperazin-1-yl)-2-phenylethan-1-one (37) Piperazine, 3-OCH₃ Yellow oil N/A 95 326.18 LC-MS: [M+H]⁺ 326.2
1-[3-(Dimethylamino)phenyl]ethan-1-one 3-N(CH₃)₂ Solid N/A N/A 163.22 N/A
2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one 2-OCHF₂, α-NH₂ Solid N/A N/A 201.17 N/A

*Calculated based on molecular formula C₉H₁₁NO₃S.

Structural and Functional Group Variations

  • Methylsulfonyl vs. Methoxy/Chloro Substituents : Methylsulfonyl groups are strong electron-withdrawing moieties, contributing to higher melting points (e.g., 171–173°C for 3c ) compared to methoxy or methyl groups (e.g., 149–151°C for 3e ) . This trend aligns with increased intermolecular interactions (e.g., dipole-dipole) in sulfonyl-containing compounds.
  • Amino Group Modifications: Compounds with secondary amines (e.g., 37, 38) or dimethylamino groups (e.g., 1-[3-(Dimethylamino)phenyl]ethan-1-one) exhibit lower melting points or oily states due to reduced crystallinity .

Spectral and Analytical Data

  • LC-MS Profiles: Methylsulfonyl derivatives show characteristic [M-H]⁻ or [M+H]⁺ peaks correlating with molecular weights (e.g., 322 for 3c). Piperazine derivatives exhibit higher mass due to extended nitrogenous frameworks (e.g., 380.3 for 38) .
  • IR Spectroscopy : Strong C=O (~1700 cm⁻¹) and SO₂ (~1350–1150 cm⁻¹) absorption bands confirm ketone and sulfonyl functionalities in methylsulfonyl analogs .

Biological Activity

2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one, with the chemical formula C10H13NO3S, is an organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features an amino group and a methylsulfonyl substituent on a phenyl ring, which contribute to its unique chemical properties. Research indicates that it may serve as a lead compound for developing new anti-inflammatory medications, particularly due to its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) .

The structure of this compound includes:

  • Amino Group : Enhances solubility and biological activity.
  • Methylsulfonyl Group : Imparts distinct chemical reactivity and enhances anti-inflammatory properties.

Anti-inflammatory Properties

The compound has shown significant promise as a potential non-steroidal anti-inflammatory drug (NSAID). Studies suggest that the methylsulfonyl group may enhance its anti-inflammatory effects by increasing selectivity for COX-2 over COX-1. This selectivity is crucial in reducing the side effects commonly associated with traditional NSAIDs .

Table 1: Comparison of COX Inhibition Potency

Compound NameIC50 (µM)Selectivity Index
This compoundTBDTBD
2-Amino-1-(4-(methylsulfonyl)phenyl)ethan-1-oneTBDTBD
2-Amino-3-(3-methylsulfonylphenyl)propanoateTBDTBD

Note: TBD denotes data yet to be determined from ongoing studies.

Molecular docking studies indicate that this compound can effectively bind to the active site of COX-2. The formation of hydrogen bonds with specific residues stabilizes this interaction, thereby inhibiting the enzyme's activity and reducing inflammation .

In Vitro Studies

In vitro studies have demonstrated varying degrees of potency against COX enzymes based on structural modifications. For instance, compounds similar to this compound have been evaluated for their ability to inhibit COX enzymes in cell-based assays, showing promising results in reducing inflammatory markers .

In Vivo Studies

Research involving animal models has indicated that derivatives of this compound can significantly reduce tumor size in colon cancer models without adverse side effects. This highlights not only its anti-inflammatory potential but also its applicability in cancer therapeutics .

Comparative Analysis with Related Compounds

Understanding how structural variations affect biological activity is crucial. Below is a comparative analysis of related compounds:

Table 2: Structural Variations and Biological Activity

Compound NameStructural FeaturesBiological Activity
2-Amino-1-(4-(methylsulfonyl)phenyl)ethan-1-oneMethylsulfonyl group at different positionModerate COX inhibition
2-Amino-1-(p-tolyl)ethanoneLacks sulfonamide functionalityLow COX inhibition
2-Amino-3-(3-methylsulfonylphenyl)propanoateAltered backboneEnhanced anti-inflammatory activity

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